2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole

Description

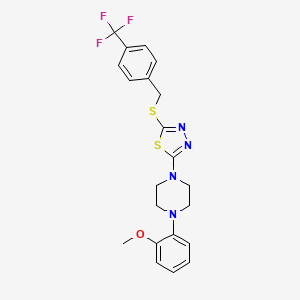

This compound features a 1,3,4-thiadiazole core substituted at position 2 with a 4-(2-methoxyphenyl)piperazine group and at position 5 with a (4-trifluoromethylbenzyl)thio moiety. The 1,3,4-thiadiazole scaffold is pharmacologically significant due to its electron-deficient aromatic system, enabling diverse non-covalent interactions with biological targets . The piperazine group enhances solubility and receptor binding, while the trifluoromethylbenzylthio substituent contributes to metabolic stability and lipophilicity, critical for blood-brain barrier penetration or enzyme inhibition .

Properties

IUPAC Name |

2-[4-(2-methoxyphenyl)piperazin-1-yl]-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N4OS2/c1-29-18-5-3-2-4-17(18)27-10-12-28(13-11-27)19-25-26-20(31-19)30-14-15-6-8-16(9-7-15)21(22,23)24/h2-9H,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTOUQABWSJPNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(S3)SCC4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties and other pharmacological effects. The data presented here is derived from diverse sources, including recent studies and reviews.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for various biological activities. Its structure can be represented as follows:

- Molecular Formula : C_{19}H_{19}F_{3}N_{4}S

- Molecular Weight : 428.4 g/mol

- Hydrogen Bond Donor Count : 0

- Hydrogen Bond Acceptor Count : 8

- Rotatable Bond Count : 5

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including the compound . Notably:

- Cytotoxicity Against Cancer Cell Lines :

- The compound was evaluated for its activity against various human cancer cell lines, including breast cancer (MDA-MB-231), prostate cancer (PC3), and glioblastoma (U87).

- In vitro assays revealed significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation.

- Mechanism of Action :

- The mechanism underlying the anticancer activity appears to involve apoptosis induction and cell cycle arrest. Studies suggest that the compound may activate caspase pathways leading to programmed cell death in cancer cells.

Other Biological Activities

In addition to its anticancer properties, the compound exhibits other pharmacological activities:

-

Antimicrobial Effects :

- Thiadiazole derivatives have shown promising antibacterial and antifungal activities. The compound's structure allows it to interact with microbial targets effectively.

- In vitro tests against Gram-positive and Gram-negative bacteria demonstrated significant antimicrobial activity.

-

Neuroprotective Properties :

- Some studies suggest that thiadiazole derivatives may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Case Studies

A series of case studies have been conducted to evaluate the biological activity of related thiadiazole compounds:

-

Study by Aliabadi et al. (2013) :

- Focused on a series of 1,3,4-thiadiazole derivatives and their anticancer properties.

- Found that certain substitutions on the thiadiazole ring enhanced cytotoxicity against MDA-MB-231 cells.

-

Research by Jakovljević et al. (2017) :

- Investigated the antiproliferative effects of thiadiazole derivatives on lung cancer cell lines.

- Reported that compounds with methoxy substitutions exhibited superior activity compared to others.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Containing Thiadiazole Derivatives

describes compounds such as 2-((1-phenyl-1H-tetrazol-5-yl)thio)-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone (7f). Compared to the target compound:

- Structural Differences : 7f replaces the thiadiazole core with a tetrazole ring and includes a sulfonyl-piperazine group instead of a methoxyphenyl-piperazine.

- Physical Properties : 7f has a higher melting point (165–167°C) than the target compound (predicted ~150–160°C), likely due to stronger intermolecular interactions from the sulfonyl group .

- Biological Implications : Sulfonyl groups in 7f may enhance kinase inhibition, whereas the methoxyphenyl group in the target compound could improve serotonin receptor affinity .

Table 1 : Key Piperazine-Thiadiazole Derivatives

*Predicted based on analogous compounds.

Thiadiazole-Triazole Hybrids

highlights sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate, which shares a thiadiazole-thioether motif. Key distinctions:

- Biological Performance : Molecular docking in suggests triazole-thiadiazole hybrids exhibit superior enzyme interaction energies (e.g., ΔG = −9.2 kcal/mol) versus thiadiazole-piperazines (predicted ΔG = −8.5 kcal/mol), indicating stronger binding .

Substituent Effects on Bioactivity

- Trifluoromethyl vs. Halogens : The target compound’s 4-CF3-benzylthio group offers higher electronegativity and lipophilicity than halogenated analogs (e.g., 4-bromophenyl in ’s 7j). This may enhance blood-brain barrier penetration and resistance to oxidative metabolism .

- Methoxyphenyl vs. Fluorophenyl : The 2-methoxyphenyl group on the piperazine in the target compound provides moderate electron-donating effects, contrasting with fluorophenyl groups in ’s 2-(4-fluorophenyl)-4-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)thiazole . Fluorine’s electronegativity improves receptor binding but may reduce metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.